molecular formula C23H16BrN5O2 B3843945 4-(4-bromophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine

4-(4-bromophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine

Cat. No.: B3843945
M. Wt: 474.3 g/mol
InChI Key: QUXQGOMQPMEFAJ-MFKUBSTISA-N
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Description

4-(4-bromophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with bromophenyl, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromobenzaldehyde and 4-nitrobenzylamine to form the Schiff base intermediate. This intermediate is then reacted with 6-phenylpyrimidin-2-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Condensation: The compound can participate in further condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.

    Condensation: Aldehydes, ketones, solvents like ethanol, and catalysts like acetic acid.

Major Products

    Reduction: 4-(4-aminophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: More complex pyrimidine derivatives.

Scientific Research Applications

4-(4-bromophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study various biochemical pathways and interactions due to its ability to bind to specific molecular targets.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications, including the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)pyridine: Similar in structure but lacks the nitrophenyl and phenylpyrimidine groups.

    4-bromobiphenyl: Contains a bromophenyl group but lacks the pyrimidine core and nitrophenyl group.

    4-nitrophenylpyrimidine: Contains the nitrophenyl and pyrimidine groups but lacks the bromophenyl group.

Uniqueness

4-(4-bromophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(4-bromophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN5O2/c24-19-10-8-18(9-11-19)22-14-21(17-4-2-1-3-5-17)26-23(27-22)28-25-15-16-6-12-20(13-7-16)29(30)31/h1-15H,(H,26,27,28)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXQGOMQPMEFAJ-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine

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